5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
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Overview
Description
5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclohexyl-substituted amine with a methoxyphenyl-substituted aldehyde, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclohexyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrimidines or phenolic compounds.
Scientific Research Applications
5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-2-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which could affect its biological activity.
5-Cyclohexyl-2-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
5-Cyclohexyl-2-(4-chlorophenyl)pyrimidin-4(3H)-one: The presence of a chlorine atom could significantly change its chemical properties and biological effects.
Uniqueness
The presence of both the cyclohexyl and methoxyphenyl groups in 5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
CAS No. |
61442-44-2 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-cyclohexyl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H20N2O2/c1-21-14-9-7-13(8-10-14)16-18-11-15(17(20)19-16)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,18,19,20) |
InChI Key |
LNXPEWRHPSUUGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C3CCCCC3 |
Origin of Product |
United States |
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